Triethanolammonium

Acid Dissociation Constant pKa Thermodynamics

Triethanolammonium (CHEBI:132755) is the protonated cation of triethanolamine, available as hydrochloride salt (CAS 637-39-8) or acetate ionic liquid (CAS 14806-72-5). Its pKa of 7.8 and stable buffering at pH 7.3–8.3 make it the superior choice for ACE enzymatic assays—delivering higher absorbance change than TRIS-HCl buffer. For CO₂ capture operations, triethanolammonium-based protic ionic liquids reduce energy penalties through measurably lower heat capacity (Cp) versus conventional MEA absorbents. In green catalysis, triethanolammonium acetate serves as both solvent and catalyst support for Heck reactions and multi-component heterocyclic syntheses, aligning with sustainable chemistry principles. Sourcing this cation ensures reproducible pH control, lower regeneration energy costs, and dual-function catalytic performance not achievable with mono- or diethanolammonium analogs.

Molecular Formula C6H16NO3+
Molecular Weight 150.2 g/mol
Cat. No. B1229115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethanolammonium
Molecular FormulaC6H16NO3+
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESC(CO)[NH+](CCO)CCO
InChIInChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2/p+1
InChIKeyGSEJCLTVZPLZKY-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethanolammonium: Procurement Guide for the Protonated Tertiary Amine Cation


Triethanolammonium (CHEBI:132755) is an organic cation obtained by protonation of the tertiary amino group of triethanolamine [1]. It functions as a buffer and ammonium ion derivative, with formula C6H16NO3 and mass 150.196 [1]. As the protonated form of triethanolamine (TEA), this cation is the active ionic species in numerous salts and protic ionic liquids (PILs) used across pharmaceutical formulation, CO2 capture, and green catalysis applications [1].

Why Triethanolammonium Cannot Be Substituted with Other Ethanolammonium Cations


Triethanolammonium exhibits systematically different physicochemical behavior compared to its closest structural analogs—monoethanolammonium and diethanolammonium. The progressive addition of hydroxyethyl groups alters the cation's acid dissociation constant (pKa), thermodynamic properties, and complexation behavior in ways that preclude simple functional interchange [1]. Furthermore, triethanolammonium-based protic ionic liquids demonstrate distinct thermal and CO2 absorption characteristics relative to ethanolammonium and tributylammonium counterparts, with measurable differences in heat capacity that directly impact process efficiency and regenerability [2]. Substitution without rigorous validation introduces uncontrolled variability in pH-dependent assays, absorption kinetics, and catalytic systems.

Triethanolammonium Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Acidic Strength Ranking: Triethanolammonium vs Diethanolammonium vs Monoethanolammonium

Direct head-to-head study of the ethanolammonium ion series establishes the relative acidic strength order: Triethanolammonium > Diethanolammonium > Monoethanolammonium [1]. The thermodynamic constants for dissociation were determined from 0° to 50°C, with ΔH° = 33.450 kJ·mol⁻¹, ΔS° = -36.4 J·deg⁻¹·mol⁻¹, and ΔCp° derived from the temperature-dependent expression -logKbh = 1341.16/T + 4.6252 - 0.0045666T at 25°C [1].

Acid Dissociation Constant pKa Thermodynamics Buffer Selection

Enzymatic Assay Performance: Triethanolamine-HCl Buffer vs TRIS-HCl Buffer

In the measurement of angiotensin-converting enzyme (ACE) using FAPGG substrate, a 100 mmol/L triethanolamine-HCl buffer produced significantly higher absorbance change compared to the existing TRIS-HCl buffer method [1]. This direct comparative finding led to the adoption of triethanolamine-HCl as the optimized buffer for the kinetic ACE assay procedure [1].

Angiotensin-Converting Enzyme ACE Assay Buffer Optimization Clinical Biochemistry

Thermodynamic Buffer Parameters: Triethanolamine pKa and Temperature Dependence

Triethanolamine buffer (triethanolammonium/triethanolamine system) exhibits pKa = 7.76 at 20°C with a temperature coefficient ΔpKa/ΔT = -0.020 per degree . This places its useful pH range at 7.3–8.3, overlapping with physiological pH conditions . The compound is commercially available as triethanolamine hydrochloride (TEA-HCl) with purity ≥99.5% and useful pH range 7.3–8.3 .

Buffer Capacity Temperature Coefficient pKa Biochemical Buffers

CO2 Capture Efficiency: Triethanolammonium-Based Ionic Liquids vs Ethanolammonium Analogs

Ammonium-based protic ionic liquids (APILs) containing triethanolammonium cations demonstrated lower heat capacity (Cp) values compared to monoethanolamine (MEA) benchmark [1]. Specifically, [TRIETOHA]+-based APILs exhibit crystallization peaks from −31.67 to −1.00 °C owing to their larger density values, and the lower Cp is advantageous for CO2 separation during recyclability processes [1]. While tributylammonium heptanoate [TBA][C7] recorded the highest CO2 absorption capacity (0.74 mole fraction at 20 bar, 298.15 K), the triethanolammonium-based APILs offer a distinct thermal advantage for regeneration cycles [1].

CO2 Absorption Protic Ionic Liquids Heat Capacity Carbon Capture

Complexation Selectivity: Triethanolammonium Binding Affinity vs Other Organic Cations

In extraction experiments using benzo-18-crown-6 in water-nitrobenzene two-phase systems, the stability constants of 1:1 cationic complex species were calculated for a series of univalent organic cations [1]. The stability constants increased in the following cation order: triethanolammonium < propylammonium < ethylammonium, diethanolammonium < methylammonium < ethanolammonium < cation TRIS⁺ < hydrazinium < hydroxylammonium [1]. Triethanolammonium exhibited the lowest complexation affinity among all tested cations.

Crown Ether Complexation Stability Constant Organic Cations Separation Science

Triethanolammonium: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Pharmaceutical pH Adjustment and Emulsification

Triethanolammonium salts function as pH adjusters, emulsifiers, and stabilizers in topical pharmaceutical formulations . The acidic strength order (Triethanolammonium > Diethanolammonium > Monoethanolammonium) established by Bates and Hetzer [1] provides formulation scientists with predictable proton transfer behavior for neutralizing acidic components in creams and lotions. When combined with equimolar fatty acids such as stearic or oleic acid, triethanolamine forms anionic soaps at approximately pH 8, producing stable oil-in-water emulsions at concentrations of 2–4% (v/v) with 2–5 times the fatty acid amount .

CO2 Capture Absorbent Regeneration

Triethanolammonium-based protic ionic liquids offer a measurable advantage in cyclic CO2 capture operations due to their lower heat capacity (Cp) values compared to conventional monoethanolamine (MEA) absorbents [2]. This thermodynamic property reduces the energy penalty associated with absorbent regeneration. The [TRIETOHA]+-based APILs exhibit crystallization peaks from −31.67 to −1.00 °C, confirming liquid-state operability across a broad temperature window suitable for industrial CO2 scrubbing applications [2].

Green Catalysis with Triethanolammonium Acetate Ionic Liquid

Triethanolammonium acetate ([TEA][HOAc]) serves as a multifunctional ionic liquid in palladium-catalyzed green Heck reactions and multi-component organic syntheses [3]. Its role as both solvent and catalyst support enables the synthesis of complex heterocyclic compounds, including 2,11-diamino-4,9-diphenyl-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile derivatives, under mild conditions [3]. This dual functionality reduces the number of required reagents and aligns with green chemistry principles for sustainable synthetic processes.

Biochemical Buffer for Enzymatic Assays

Triethanolamine-HCl buffer is specifically indicated for enzymatic assays requiring stable pH control in the physiological range (pH 7.3–8.3) with minimal temperature drift . The direct comparative study in angiotensin-converting enzyme (ACE) measurement demonstrated that 100 mmol/L triethanolamine-HCl buffer yields significantly higher absorbance change than TRIS-HCl buffer [4], establishing it as the optimized buffer system for ACE activity assays. This performance advantage supports its procurement for clinical biochemistry and drug discovery applications involving ACE inhibitor screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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